molecular formula C60H30O12 B11927097 4,4',4'',4''',4'''',4'''''-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid

4,4',4'',4''',4'''',4'''''-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid

Cat. No.: B11927097
M. Wt: 942.9 g/mol
InChI Key: UHHBELIXTNSPBB-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid is a complex organic compound characterized by its unique structure, which includes multiple benzene rings and ethyne linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid typically involves multi-step organic reactions. One common method includes the coupling of benzene derivatives with ethyne units under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethyne linkages to ethane or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, such as halides or nitro groups, into the benzene rings.

Scientific Research Applications

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its structural properties.

Mechanism of Action

The mechanism by which 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s multiple benzene rings and ethyne linkages allow it to form stable complexes with various molecules, influencing their behavior and activity. These interactions can modulate biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Benzene-1,2,3,4,5,6-hexaylhexakis(ethyne-2,1-diyl))hexabenzoic acid is unique due to its extensive conjugated system and multiple functional groups, which provide it with distinct chemical and physical properties. These characteristics make it particularly valuable in the synthesis of advanced materials and in the study of complex molecular interactions.

Properties

Molecular Formula

C60H30O12

Molecular Weight

942.9 g/mol

IUPAC Name

4-[2-[2,3,4,5,6-pentakis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid

InChI

InChI=1S/C60H30O12/c61-55(62)43-19-1-37(2-20-43)13-31-49-50(32-14-38-3-21-44(22-4-38)56(63)64)52(34-16-40-7-25-46(26-8-40)58(67)68)54(36-18-42-11-29-48(30-12-42)60(71)72)53(35-17-41-9-27-47(28-10-41)59(69)70)51(49)33-15-39-5-23-45(24-6-39)57(65)66/h1-12,19-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)

InChI Key

UHHBELIXTNSPBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C#CC5=CC=C(C=C5)C(=O)O)C#CC6=CC=C(C=C6)C(=O)O)C#CC7=CC=C(C=C7)C(=O)O)C(=O)O

Origin of Product

United States

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